molecular formula C15H25BO3 B14130359 (2-(Nonyloxy)phenyl)boronic acid CAS No. 1313761-42-0

(2-(Nonyloxy)phenyl)boronic acid

Cat. No.: B14130359
CAS No.: 1313761-42-0
M. Wt: 264.17 g/mol
InChI Key: OUAXRRFCJSEHHP-UHFFFAOYSA-N
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Description

(2-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 2-bromoanisole with nonanol in the presence of a base to form the nonyloxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: (2-(Nonyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, etc.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-(Nonyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in sensing applications and as a biochemical tool. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which can be reversed under specific conditions .

Comparison with Similar Compounds

Properties

CAS No.

1313761-42-0

Molecular Formula

C15H25BO3

Molecular Weight

264.17 g/mol

IUPAC Name

(2-nonoxyphenyl)boronic acid

InChI

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-9,11-12,17-18H,2-7,10,13H2,1H3

InChI Key

OUAXRRFCJSEHHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCCCCCCCCC)(O)O

Origin of Product

United States

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